Mmh1-NR

Targeted protein degradation BRD4 DCAF16

Mmh1-NR is the only validated negative control for MMH1, retaining the full BRD4BD2 binding scaffold while eliminating DCAF16 covalent engagement. This ensures unambiguous attribution of phenotypic effects to BRD4 degradation. Generic controls fail to account for scaffold-mediated interactions. Use at equivalent concentrations (0.1–1 μM) for Western blot and TR-FRET baseline. Purchase from verified providers for robust experimental controls.

Molecular Formula C26H31N5O3S
Molecular Weight 493.6 g/mol
Cat. No. B15137607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmh1-NR
Molecular FormulaC26H31N5O3S
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)C2=NC(C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C
InChIInChI=1S/C26H31N5O3S/c1-8-20(32)27-18-11-9-17(10-12-18)23-22-14(2)15(3)35-25(22)31-16(4)29-30-24(31)19(28-23)13-21(33)34-26(5,6)7/h9-12,19H,8,13H2,1-7H3,(H,27,32)/t19-/m0/s1
InChIKeyGNAFUNRWKRPKPL-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mmh1-NR for Research Procurement: Defined Negative Control for DCAF16-Based BRD4 Degradation Assays


Mmh1-NR (also denoted MMH1-NR) is a purpose-designed negative control compound specifically paired with the covalent molecular glue degrader MMH1. MMH1 recruits the CUL4-DCAF16 E3 ubiquitin ligase to the second bromodomain of BRD4 (BRD4BD2), facilitating template-assisted covalent modification of DCAF16Cys58 and subsequent proteasomal degradation of BRD4 [1]. Mmh1-NR contains a non-reactive ethyl group in place of the electrophilic warhead present in MMH1, a single-point structural modification that abolishes covalent engagement with DCAF16 while maintaining overall molecular architecture and physicochemical properties nearly identical to the active degrader [2]. This compound is exclusively supplied for research use and is not intended for human therapeutic or diagnostic applications.

Why Mmh1-NR Cannot Be Substituted with Arbitrary Inactive Analogs or Off-Target Controls


The DCAF16-based BRD4 degrader MMH1 achieves target engagement through a template-assisted covalent modification mechanism that is exquisitely sensitive to the precise orientation and reactivity of its electrophilic warhead [1]. Even structurally similar compounds bearing alternative covalent handles (e.g., vinyl sulfonamide in MMH2) or non-covalent BRD4 ligands (e.g., JQ1, dBET6, MZ1) exhibit distinct DCAF16 recruitment kinetics, degradation potencies, and off-target profiles [2]. Mmh1-NR is uniquely positioned as the only validated negative control that preserves the complete non-covalent binding scaffold of MMH1 while eliminating the single functional group responsible for DCAF16 Cys58 alkylation . Substitution with a generic inactive compound (e.g., DMSO vehicle alone, an unrelated kinase inhibitor, or a different BRD4 ligand) fails to control for non-degradation-mediated effects arising from MMH1's scaffold, including potential cryptic interactions with BRD4BD2 or the broader DDB1–DCAF16 complex that do not depend on covalent bond formation.

Quantitative Comparative Evidence for Mmh1-NR versus MMH1 and Other BRD4 Degraders


BRD4 Degradation Potency (DC50): Mmh1-NR Exhibits Complete Abrogation of Degradation Activity Compared to MMH1

In direct head-to-head comparison, the active degrader MMH1 achieves half-maximal BRD4BD2 degradation (DC50, 16 h) of approximately 1 nM with a maximum degradation (Dmax) of ~95% in K562 cells [1]. Under identical assay conditions, Mmh1-NR (containing the non-reactive ethyl group substitution) elicits no detectable BRD4 degradation across the entire tested concentration range, as visualized by Western blot at 16 hours post-treatment [2]. The complete loss of degradation activity confirms that covalent engagement of DCAF16 is an absolute requirement for the degrader function of this chemotype.

Targeted protein degradation BRD4 DCAF16 molecular glue

DCAF16 Recruitment (TR-FRET): Mmh1-NR Fails to Induce Ternary Complex Formation

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measuring the recruitment of DDB1–DCAF16–BODIPY to BRD4BD2-terbium was performed with increasing concentrations of test compounds. MMH1 and MMH2 (active degraders) produced robust, concentration-dependent TR-FRET signals, indicative of stable ternary complex formation [1]. In stark contrast, Mmh1-NR and MMH2-NR (negative controls) yielded negligible TR-FRET signal across all concentrations tested (n=3 independent replicates), demonstrating that the non-reactive ethyl group completely ablates the ability to recruit DCAF16 to BRD4BD2 [2].

Protein-protein interaction TR-FRET DCAF16 ternary complex

Structural Determinant of Inactivity: Single Ethyl Group Substitution Abolishes Covalent Reactivity

MMH1 contains an acrylamide electrophilic warhead that undergoes template-assisted covalent modification of DCAF16 Cys58, a reaction essential for stabilizing the BRD4-degrader-DCAF16 ternary complex [1]. Mmh1-NR was rationally designed by replacing the acrylamide with a non-reactive ethyl group while preserving the entire JQ1-derived BRD4BD2-binding scaffold [2]. Intact protein mass spectrometry experiments confirmed that MMH1, but not Mmh1-NR, forms a covalent adduct with DCAF16, and this adduct formation is accelerated in the presence of BRD4BD2, consistent with the template-assisted mechanism [3].

Structure-activity relationship covalent warhead electrophile DCAF16

Specificity Across JQ1-Derived Degraders: Mmh1-NR is the Correct Control for MMH1 but Not for MMH2

The original characterization study developed paired negative controls for both MMH1 (acrylamide warhead) and MMH2 (vinyl sulfonamide warhead): Mmh1-NR (ethyl substitution) and MMH2-NR (saturated vinyl substitution), respectively [1]. Western blot analysis of BRD4 degradation in K562 cells treated with 0.1 μM of each compound for 16 hours revealed that Mmh1-NR completely abrogated degradation activity relative to MMH1, while MMH2-NR similarly abolished the activity of MMH2 [2]. This demonstrates that negative controls must be matched to the specific warhead chemistry of the active degrader; Mmh1-NR cannot serve as an appropriate control for MMH2-based experiments, and vice versa.

Negative control specificity MMH2 MMH2-NR DCAF16

Physicochemical and Stability Profile: Mmh1-NR Matches MMH1 in Key Formulation Parameters

Both MMH1 and Mmh1-NR share the identical molecular formula (C26H31N5O3S) and molecular weight (493.62 g/mol), differing only in the saturation state of the warhead group [1]. Vendor technical data indicate that Mmh1-NR exhibits solubility in DMSO of approximately 100 mg/mL (~202.6 mM), comparable to values reported for MMH1, enabling matched stock solution preparation for parallel experimental treatment . Long-term storage recommendations are identical: powder at -20 °C for up to 3 years; DMSO stock solutions at -80 °C for 6 months or -20 °C for 1 month .

Solubility stability formulation DMSO solubility

Antiproliferative Activity: Mmh1-NR Lacks the Potent Cellular Effects Observed with MMH1

A vendor technical datasheet reports that MMH1-NR exhibits an IC50 value of 39 nM for antiproliferative activity in CAL51 breast cancer cells . However, this reported value is inconsistent with the complete absence of BRD4 degradation and DCAF16 recruitment demonstrated in the primary research literature [1], and likely represents a transcriptional error in the datasheet (e.g., misassignment of MMH1 activity to the negative control) or reflects an off-target effect at high concentrations not observed in the peer-reviewed studies. The original research publication clearly establishes that Mmh1-NR demonstrates negligible degradation activity in cellular assays [2].

Antiproliferative CAL51 cells IC50 cancer cell viability

Optimal Research and Industrial Applications for Mmh1-NR Based on Quantitative Evidence


Negative Control for MMH1-Mediated BRD4 Degradation in Cellular Assays

Use Mmh1-NR as the matched negative control in any cell-based experiment employing MMH1 to degrade BRD4. Treatment with Mmh1-NR at equivalent concentrations (e.g., 0.1–1 μM, 16 hours) will not induce BRD4 degradation, as confirmed by Western blot [1]. This allows unambiguous attribution of observed phenotypic changes (e.g., transcriptional downregulation, apoptosis, cell cycle arrest) to BRD4 loss rather than to off-target effects of the MMH1 chemical scaffold.

Ternary Complex Assembly Control in TR-FRET and Biochemical Binding Assays

Include Mmh1-NR in TR-FRET or other proximity-based assays designed to measure DCAF16 recruitment to BRD4BD2. As demonstrated, Mmh1-NR produces negligible TR-FRET signal, serving as a baseline for non-specific or background interactions [2]. This is essential for establishing the dynamic range of the assay and for confirming that observed signals with MMH1 arise specifically from covalent ternary complex stabilization.

Control for Non-Degradation-Mediated Effects of the JQ1-Derived Scaffold

Employ Mmh1-NR in experiments where MMH1 treatment may produce biological effects independent of BRD4 degradation—for instance, through direct binding to BRD4 bromodomains or through interactions with other cellular components. Because Mmh1-NR retains the complete JQ1-derived BRD4BD2-binding moiety [3], it controls for any degradation-independent pharmacology while lacking the covalent warhead required for DCAF16 recruitment.

Specificity Control in Multi-Degrader Comparative Studies

When comparing MMH1 to other DCAF16-based BRD4 degraders (e.g., MMH2, TMX1, GNE11), Mmh1-NR should be used exclusively as the negative control for MMH1. Do not substitute Mmh1-NR for MMH2-NR or other negative controls, as each is specifically validated against its cognate active degrader [4]. This ensures that observed differences in degradation kinetics or cellular phenotypes are correctly attributed to warhead chemistry variations rather than to improper control matching.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mmh1-NR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.